molecular formula C9H10N2O2S2 B3117538 4-isothiocyanato-N,N-dimethylbenzenesulfonamide CAS No. 223785-92-0

4-isothiocyanato-N,N-dimethylbenzenesulfonamide

Cat. No. B3117538
M. Wt: 242.3 g/mol
InChI Key: ZAIFZABYMYTEAX-UHFFFAOYSA-N
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Description

4-Isothiocyanato-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C9H10N2O2S2 . It is a biochemical used for proteomics research .


Molecular Structure Analysis

The molecular formula of 4-Isothiocyanato-N,N-dimethylbenzenesulfonamide is C9H10N2O2S2 . The exact mass is 242.018372 Da and the average mass is 242.318 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Isothiocyanato-N,N-dimethylbenzenesulfonamide include a molecular weight of 242.3 g/mol. The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 99 Ų .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Isothiocyanato-N,N-dimethylbenzenesulfonamide is a versatile compound used in various synthesis and chemical reaction processes. It has been employed as a key intermediate in the synthesis of heteroaromatic compounds, demonstrating antimicrobial and antifungal activities. For instance, a study by Aal, El-Maghraby, Hassan, and Bashandy (2007) highlighted its use in the synthesis of enamino compounds conjugated with a dimethylaminosulfonyl moiety, revealing significant biological activity (Aal et al., 2007).

Antitumor Properties

In the field of cancer research, derivatives of isothiocyanatosulfonamide have shown promising antitumor activity. Aly (2009) synthesized novel pyrazole and thienopyrimidine derivatives using this compound, with some showing significant antitumor activity against breast cancer cells (Aly, 2009).

Structural and Computational Studies

The compound has also been a subject of structural and computational studies. Murthy et al. (2018) performed a comprehensive study, including SCXRD, spectroscopic analysis, and DFT/B3LYP calculations, to understand its structural and electronic properties (Murthy et al., 2018).

Pharmacological Applications

In pharmacology, isothiocyanatosulfonamide derivatives have been studied for their potential medicinal properties. Ghorab et al. (2017) synthesized novel thiourea derivatives bearing a benzenesulfonamide moiety, some of which exhibited potent antimycobacterial activity, demonstrating the compound's relevance in drug discovery (Ghorab et al., 2017).

Molecular Docking and DFT Calculations

Fahim and Shalaby (2019) conducted molecular docking and DFT calculations on novel benzenesulfonamide derivatives, assessing their potential interaction against a specific enzyme complex and providing insight into their molecular structure and vibrational frequencies (Fahim & Shalaby, 2019).

properties

IUPAC Name

4-isothiocyanato-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S2/c1-11(2)15(12,13)9-5-3-8(4-6-9)10-7-14/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIFZABYMYTEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isothiocyanato-N,N-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GK Mittapalli, D Vellucci, J Yang, M Toussaint… - Bioorganic & medicinal …, 2012 - Elsevier
Highly potent and selective small molecule neuropeptide Y Y2 receptor antagonists are reported. The systematic SAR exploration of a hit molecule N-(4-ethoxyphenyl)-4-[hydroxy(…
Number of citations: 21 www.sciencedirect.com

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